molecular formula C5H10N2O2 B14044975 (3R,5S)-3-amino-5-(hydroxymethyl)pyrrolidin-2-one

(3R,5S)-3-amino-5-(hydroxymethyl)pyrrolidin-2-one

Katalognummer: B14044975
Molekulargewicht: 130.15 g/mol
InChI-Schlüssel: WYZFWCBQXQXNDS-IUYQGCFVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3R,5S)-3-amino-5-(hydroxymethyl)pyrrolidin-2-one is a chiral compound with a pyrrolidinone ring structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3R,5S)-3-amino-5-(hydroxymethyl)pyrrolidin-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as L-glutamic acid.

    Cyclization: The key step involves the cyclization of L-glutamic acid to form the pyrrolidinone ring. This is usually achieved through a series of reactions including esterification, reduction, and cyclization.

    Hydroxymethylation: The hydroxymethyl group is introduced at the 5-position through reactions involving formaldehyde or other suitable reagents.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

(3R,5S)-3-amino-5-(hydroxymethyl)pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: The amino group can participate in substitution reactions with electrophiles to form new compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: (3R,5S)-3-amino-5-carboxypyrrolidin-2-one.

    Reduction: (3R,5S)-3-amino-5-(hydroxymethyl)pyrrolidine.

    Substitution: Various N-substituted derivatives.

Wissenschaftliche Forschungsanwendungen

(3R,5S)-3-amino-5-(hydroxymethyl)pyrrolidin-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of fine chemicals and as a precursor in various industrial processes.

Wirkmechanismus

The mechanism of action of (3R,5S)-3-amino-5-(hydroxymethyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The hydroxymethyl and amino groups play crucial roles in these interactions, facilitating hydrogen bonding and electrostatic interactions with the target molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (S)-(+)-5-hydroxymethyl-2-pyrrolidinone: A similar compound with a different stereochemistry.

    (3R,5S)-5-hydroxymethyl-3-pyrrolidinone: Another compound with a similar structure but lacking the amino group.

Uniqueness

(3R,5S)-3-amino-5-(hydroxymethyl)pyrrolidin-2-one is unique due to the presence of both the amino and hydroxymethyl groups, which confer distinct chemical reactivity and biological activity. Its chiral nature also makes it valuable in asymmetric synthesis and drug development.

Eigenschaften

Molekularformel

C5H10N2O2

Molekulargewicht

130.15 g/mol

IUPAC-Name

(3R,5S)-3-amino-5-(hydroxymethyl)pyrrolidin-2-one

InChI

InChI=1S/C5H10N2O2/c6-4-1-3(2-8)7-5(4)9/h3-4,8H,1-2,6H2,(H,7,9)/t3-,4+/m0/s1

InChI-Schlüssel

WYZFWCBQXQXNDS-IUYQGCFVSA-N

Isomerische SMILES

C1[C@H](NC(=O)[C@@H]1N)CO

Kanonische SMILES

C1C(NC(=O)C1N)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.